molecular formula C13H7ClFN3O B14123937 2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 1120245-54-6

2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B14123937
CAS No.: 1120245-54-6
M. Wt: 275.66 g/mol
InChI Key: QVELEAOPNGYSLN-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then coupled with a chloropyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions are often employed due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the oxadiazole ring.

    Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, affecting the function of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

CAS No.

1120245-54-6

Molecular Formula

C13H7ClFN3O

Molecular Weight

275.66 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H7ClFN3O/c14-11-7-9(5-6-16-11)13-17-12(18-19-13)8-1-3-10(15)4-2-8/h1-7H

InChI Key

QVELEAOPNGYSLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=NC=C3)Cl)F

Origin of Product

United States

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